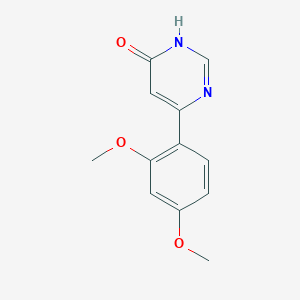

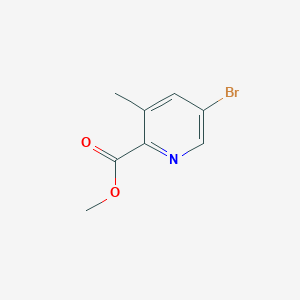

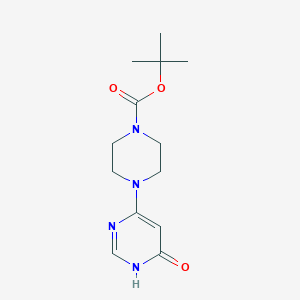

6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol involves several steps. In one study, a pyridine derivative was used as a precursor for the preparation of fourteen heterocyclic compounds using both conventional thermal and microwave techniques . Diverse organic reagents, such as chloroacetic acid and pyridine, were used .Molecular Structure Analysis

The molecular structure of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol can be analyzed using various spectroscopic techniques such as IR, 1H-, 13C-NMR as well as mass spectrometry . The spectroscopic analyses reveal diverse structure arrangements for the products .Applications De Recherche Scientifique

Application 1: Inhibition of Aurora Kinase A

- Methods of Application : The compound was synthesized and its biological activities were determined by flow cytometry for cell cycle analysis and by immunoblot analysis for the detection of AURKA activity .

- Results or Outcomes : Derivative 12 inhibited AURKA activity and reduced phosphorylation of AURKA at Thr283 in HCT116 human colon cancer cells. It caused the accumulation of the G2/M phase of the cell cycle and triggered the cleavages of caspase-3, caspase −7, and poly (ADP-ribose) polymerase .

Application 2: Neurotoxic Potentials Assessment

- Summary of the Application : A newly synthesized pyrazoline derivative of the compound was used to investigate its neurotoxic potentials on the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of rainbow trout alevins .

- Methods of Application : The compound was synthesized and its effects on AchE activity and MDA level were assessed in association with behavioral parameters and swimming potential .

- Results or Outcomes : The study is ongoing, and results are not yet available .

Application 3: Inhibition of 5-LOX

- Summary of the Application : A derivative of the compound, 2-[(4,6-diphenethoxypyrimidin-2-yl)thio]hexanoic acid, has been discovered to be a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme that plays a key role in the inflammatory response .

- Methods of Application : The compound was synthesized and its inhibitory effects on 5-LOX were assessed .

- Results or Outcomes : The study found that the compound effectively inhibited 5-LOX, suggesting potential anti-inflammatory effects .

Application 4: Anticancer Activity

- Summary of the Application : A derivative of the compound, 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol, has been found to selectively inhibit Aurora kinase A (AURKA) activity .

- Methods of Application : The compound was synthesized and its inhibitory effects on AURKA were assessed using in silico docking experiments .

- Results or Outcomes : The compound was found to bind well to AURKA, reducing clonogenicity, arresting the cell cycle at the G2/M phase, and inducing caspase-mediated apoptotic cell death in HCT116 human colon cancer cells .

Application 5: Inhibition of 5-LOX

- Summary of the Application : A derivative of the compound, 2-[(4,6-diphenethoxypyrimidin-2-yl)thio]hexanoic acid, has been discovered to be a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme that plays a key role in the inflammatory response .

- Methods of Application : The compound was synthesized and its inhibitory effects on 5-LOX were assessed .

- Results or Outcomes : The study found that the compound effectively inhibited 5-LOX, suggesting potential anti-inflammatory effects .

Application 6: Anticancer Activity

- Summary of the Application : A derivative of the compound, 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol, has been found to selectively inhibit Aurora kinase A (AURKA) activity .

- Methods of Application : The compound was synthesized and its inhibitory effects on AURKA were assessed using in silico docking experiments .

- Results or Outcomes : The compound was found to bind well to AURKA, reducing clonogenicity, arresting the cell cycle at the G2/M phase, and inducing caspase-mediated apoptotic cell death in HCT116 human colon cancer cells .

Propriétés

IUPAC Name |

4-(2,4-dimethoxyphenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-16-8-3-4-9(11(5-8)17-2)10-6-12(15)14-7-13-10/h3-7H,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXOWGBXDZFTHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=O)NC=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1486717.png)

![1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid](/img/structure/B1486718.png)

![3-(4-aminophenyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B1486719.png)

![2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B1486722.png)

![1-[(2-oxo-2H-chromen-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1486724.png)

![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1486739.png)